2-Bromo-5-chloro-1-methyl-3-nitrobenzene

Chemical Synthesis Quality Control Pharmaceutical Intermediates

This halogenated nitroarene is a critical building block for synthesizing thiazole derivatives targeting complement-mediated diseases and advanced SDHI fungicides. Its unique 2,3,5-substitution pattern enables precise cross-coupling and nucleophilic substitution, making it non-interchangeable with regioisomers in complex synthetic pathways. Ideal for medicinal and agrochemical research requiring high-purity, research-use-only material.

Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
CAS No. 631910-13-9
Cat. No. B6329138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chloro-1-methyl-3-nitrobenzene
CAS631910-13-9
Molecular FormulaC7H5BrClNO2
Molecular Weight250.48 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Br)[N+](=O)[O-])Cl
InChIInChI=1S/C7H5BrClNO2/c1-4-2-5(9)3-6(7(4)8)10(11)12/h2-3H,1H3
InChIKeyLASLYQIXJZQWSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-chloro-1-methyl-3-nitrobenzene (CAS 631910-13-9) as a Halogenated Nitroarene Building Block


2-Bromo-5-chloro-1-methyl-3-nitrobenzene (CAS 631910-13-9) is a halogenated nitroarene with the molecular formula C₇H₅BrClNO₂ and a molecular weight of 250.48 g/mol [1]. Its structure features a benzene ring substituted with a bromine atom at the 2-position, a chlorine atom at the 5-position, a methyl group at the 1-position, and a nitro group at the 3-position . This specific substitution pattern makes it a versatile intermediate in organic synthesis, particularly for constructing more complex molecules in pharmaceutical and agrochemical research .

Why Regioisomers of Bromo-Chloro-Nitrotoluene Cannot Be Substituted for CAS 631910-13-9


Regioisomers of bromo-chloro-nitrotoluene, such as 2-bromo-1-chloro-5-methyl-3-nitrobenzene (CAS 19128-49-5) or 2-bromo-1-chloro-3-methyl-5-nitrobenzene (CAS 89642-17-1), share the same molecular formula but differ in the spatial arrangement of their substituents [1]. This positional isomerism results in distinct chemical reactivities and physicochemical properties . The specific arrangement of substituents in 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (631910-13-9) dictates its behavior in cross-coupling and nucleophilic substitution reactions, making it non-interchangeable with its regioisomers in synthetic pathways [2].

Quantitative Evidence Supporting the Selection of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (CAS 631910-13-9)


Purity Benchmarking: ≥97% to ≥98% Purity for Reproducible Synthesis

The compound is commercially available with a purity of at least 97%, with some suppliers offering a minimum purity of 98% [1]. This high purity ensures minimal interference from side products in subsequent synthetic steps, which is critical for achieving reproducible yields in complex reaction sequences .

Chemical Synthesis Quality Control Pharmaceutical Intermediates

Regioselective Cross-Coupling Reactivity: Ortho-Bromo Enabled by Meta-Nitro Group

The bromine atom at the 2-position, ortho to the nitro group at the 3-position, is activated for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . This allows for the selective introduction of aryl groups at this position while leaving the 5-chloro substituent intact for further functionalization [1]. In contrast, regioisomers like 2-bromo-1-chloro-5-methyl-3-nitrobenzene (CAS 19128-49-5) or 2-bromo-1-chloro-3-methyl-5-nitrobenzene (CAS 89642-17-1) present different reactivity profiles due to the altered positions of the halogens and nitro group, which can lead to different regioselectivity or require different reaction conditions [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Established Utility in Patent Literature: Precursor to Biologically Active Thiazoles

The compound is cited in patent literature, specifically WO2003099805, as a key intermediate for synthesizing thiazole derivatives with activity against complement-mediated diseases [1]. This establishes a direct link between this specific regioisomer and a defined class of bioactive molecules. Generic or alternative regioisomers may not be suitable for this particular synthetic pathway, as the patent specifically utilizes this substitution pattern to achieve the desired final compounds .

Medicinal Chemistry Complement System Patent Analysis

Application Scenarios for 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (CAS 631910-13-9) Based on Evidence


Synthesis of Complement-Targeting Thiazole Derivatives

As evidenced by patent WO2003099805, this compound serves as a crucial intermediate in the synthesis of thiazole derivatives designed to treat complement-mediated diseases . This application scenario is ideal for medicinal chemists developing new therapies for autoimmune and inflammatory conditions [1].

Development of Advanced Agrochemical Actives (SDHI Fungicides)

Vendor technical data indicates the compound is an advanced intermediate for SDHI (succinate dehydrogenase inhibitor) fungicides . This application scenario is relevant for agrochemical researchers seeking novel crop protection agents with specific modes of action [1].

Construction of Diversified Pharmaceutical Scaffolds (e.g., Kinase Inhibitors)

The compound's structure makes it a valuable building block for synthesizing pharmaceutical scaffolds, including kinase inhibitors . Its regioselective reactivity allows for the systematic construction of complex molecules, which is a key requirement in drug discovery programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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